エチフェニン

概要

説明

エチフェニンは、主に肝胆道機能シンチグラフィーに用いられる診断用放射性医薬品です。 特に肝機能の評価や、急性胆嚢炎、慢性胆管変化、胆管閉塞、胆管系の先天異常などの診断に役立ちます .

科学的研究の応用

Etifenin has a wide range of scientific research applications, including:

Chemistry: Used in the study of coordination chemistry and radiopharmaceuticals.

Biology: Employed in imaging studies to assess liver function and diagnose hepatobiliary disorders.

Industry: Applied in the production of non-toxic radiopharmaceuticals for regular radiodiagnostic use.

作用機序

エチフェニンは、肝臓と胆管系の特定の分子標的に結合することによって効果を発揮します。化合物は肝細胞に取り込まれ、胆汁中に排泄されるため、肝臓と胆管系の画像化が可能です。 このメカニズムには、テクネチウム-99mと配位子の配位が関与し、その取り込みと排泄を促進します .

類似の化合物との比較

エチフェニンは、メブロフェニンやジソフェニンなどの肝胆道画像に用いられる他の放射性医薬品と類似しています。それは、特定の診断アプリケーションに特に適した独自の特性を持っています。 たとえば:

生化学分析

Biochemical Properties

Etifenin plays a crucial role in biochemical reactions, particularly in the context of radiopharmaceutical applications. It interacts with various enzymes, proteins, and other biomolecules to facilitate its diagnostic functions. For instance, Etifenin is known to bind with technetium-99m (Tc-99m), forming a complex that is used in imaging studies of the liver and biliary tract . This interaction is essential for the compound’s ability to provide clear and accurate imaging results.

Cellular Effects

Etifenin influences various cellular processes, particularly in hepatocytes, the primary cells of the liver. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with Tc-99m allows it to be taken up by hepatocytes, where it can be visualized using imaging techniques . This uptake is crucial for diagnosing liver and biliary tract conditions.

Molecular Mechanism

The molecular mechanism of Etifenin involves its binding interactions with technetium-99m. This binding is facilitated by the compound’s chemical structure, which allows it to form a stable complex with Tc-99m . This complex is then taken up by hepatocytes, where it can be visualized using imaging techniques. The binding of Etifenin to Tc-99m is a key aspect of its diagnostic capabilities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etifenin can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Etifenin maintains its radiochemical purity over time, which is crucial for its effectiveness in diagnostic applications . Long-term effects on cellular function have also been observed, with Etifenin showing consistent uptake and imaging capabilities over extended periods.

Dosage Effects in Animal Models

The effects of Etifenin vary with different dosages in animal models. At lower doses, the compound is effective in providing clear imaging results without causing significant adverse effects. At higher doses, there may be toxic or adverse effects observed . It is important to determine the optimal dosage to balance efficacy and safety in diagnostic applications.

Metabolic Pathways

Etifenin is involved in specific metabolic pathways within the liver. It interacts with enzymes and cofactors that facilitate its uptake and processing within hepatocytes. These interactions are crucial for the compound’s ability to provide accurate imaging results . The metabolic pathways involving Etifenin ensure that it is effectively taken up and visualized in the liver and biliary tract.

Transport and Distribution

Etifenin is transported and distributed within cells and tissues through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake into hepatocytes . Once inside the cells, Etifenin is localized to specific compartments where it can be visualized using imaging techniques. This transport and distribution are essential for the compound’s diagnostic capabilities.

Subcellular Localization

The subcellular localization of Etifenin is primarily within hepatocytes. It is directed to specific compartments within these cells, where it can be visualized using imaging techniques . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This localization is crucial for the accurate diagnosis of liver and biliary tract conditions.

準備方法

エチフェニンは、テクネチウム-99mと配位子との配位を含む一連の化学反応によって合成されます。 調製には、薄層クロマトグラフィー(TLC)および高速液体クロマトグラフィー(HPLC)法を用いて化合物の放射化学的純度を確保します . 合成プロセスには通常、以下の手順が含まれます。

配位反応: テクネチウム-99mは、制御された条件下で配位子と配位します。

精製: 得られた化合物は、TLCおよびHPLCを用いて精製して不純物を除去し、高い放射化学的純度を確保します。

化学反応の分析

エチフェニンは、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化され、異なる酸化状態を形成します。

還元: 還元反応も起こり、テクネチウムの酸化状態が変化します。

置換: 置換反応は、配位錯体の配位子の置換を伴います。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな配位子があります。

科学研究アプリケーション

エチフェニンは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 配位化学と放射性医薬品の研究で使用されます。

生物学: 肝機能の評価と肝胆道疾患の診断のための画像研究で用いられます。

類似化合物との比較

Etifenin is similar to other radiopharmaceuticals used for hepatobiliary imaging, such as mebrofenin and disofenin. it has unique properties that make it particularly suitable for certain diagnostic applications. For example:

Mebrofenin: Similar to etifenin but has different hepatic uptake and renal clearance characteristics.

Disofenin: Another radiopharmaceutical used for hepatobiliary imaging, but with different pharmacokinetic properties. Etifenin’s unique coordination chemistry and radiochemical purity make it a valuable tool in hepatobiliary scintigraphy.

特性

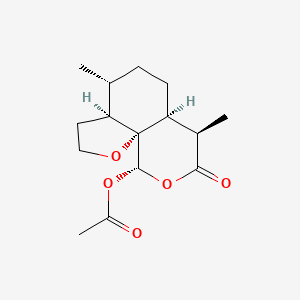

IUPAC Name |

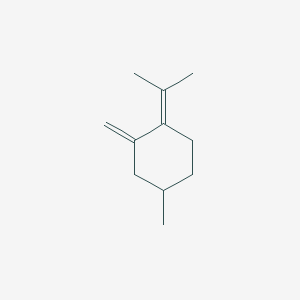

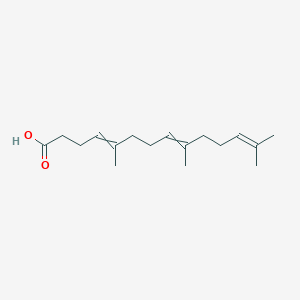

2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIDXAKKFOKNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045492 | |

| Record name | Etifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63245-28-3 | |

| Record name | EHIDA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63245-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etifenin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etifenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH922908EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Etifenin in hepatobiliary imaging?

A1: Etifenin is a technetium-99m (99mTc) labeled radiopharmaceutical. While its precise interaction with hepatocytes is not fully elucidated in the provided research, it's known that Etifenin mimics bilirubin, a breakdown product of heme catabolism. [] After intravenous injection, 99mTc-Etifenin is taken up by hepatocytes and excreted into the bile, allowing visualization of the liver, biliary tree, and gallbladder through scintigraphy. []

Q2: What is the molecular formula, weight, and key spectroscopic data for Etifenin?

A2: The molecular formula of Etifenin is C14H20N2O3. [] Its molecular weight is 264.32 g/mol. Key spectroscopic data includes:

- IR (KBr, cm-1): 3308, 3010, 1706, 1665, 1535, 1471 []

- 1H-NMR (CD3OD, ppm): 1.16, 2.57, 3.62, 3.67, 7.11, 7.20 []

- MS m/z: 323 (M+) []

Q3: What is the role of stannous chloride in Etifenin kits, and how does it affect stability?

A3: Stannous chloride (SnCl2) acts as a reducing agent in Etifenin kits. [, ] It reduces the oxidation state of technetium-99m, allowing for its chelation by Etifenin. The lyophilized kit containing both Etifenin and stannous chloride ensures stability until reconstitution. [] Quality control measures, including tin content analysis, are essential to guarantee kit performance and comply with pharmacopoeia standards. []

Q4: How does Etifenin compare to other hepatobiliary imaging agents like Mebrofenin?

A4: Etifenin and Mebrofenin are both 99mTc-labeled iminodiacetic acid derivatives used for hepatobiliary imaging. [] During a supply shortage of Mebrofenin, Etifenin was approved as a backup agent, highlighting its comparable diagnostic utility. [] While they share a similar mechanism, subtle differences in their pharmacokinetic profiles and clearance rates might exist. Further research comparing their efficacy and safety in various clinical contexts would be valuable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[[4-ethyl-5-(3-oxo-2-naphthalenylidene)-1H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1195290.png)

![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)

![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)